2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid, also known as (R)-2-Phenyl-2-pivalamidoacetic acid, is a compound characterized by its unique structural features, including an amino group and a phenylacetic acid backbone. Its molecular formula is with a molecular weight of 235.28 g/mol. The compound is classified under various categories in chemical databases, including PubChem with ID 42256175 and CAS number 40610-41-1 . This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The chemical reactivity of 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid can be attributed to the presence of functional groups such as the amino and carboxylic acid groups. It can participate in typical reactions involving amino acids, including:
Synthesis of 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid can be achieved through several methods:
The primary applications of 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid lie in medicinal chemistry and pharmacology. Its structural properties suggest potential roles as:
Several compounds share structural similarities with 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity (%) | Unique Features |
---|---|---|---|
2-(N-Methylpivalamido)-2-phenylacetic acid | 195719-43-8 | 98% | Contains a methyl substitution on the nitrogen. |
2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid | 344253-94-7 | 95% | Features a cyclic structure that alters reactivity. |
(R)-2-(4-Hydroxyphenyl)-2-pivalamidoacetic acid | 205826-86-4 | 92% | Hydroxyl group enhances solubility and potential bioactivity. |
Methyl 2-phenyl-2-pivalamidoacetate | 120226-40-6 | 90% | Methyl ester form may exhibit different pharmacological properties. |
2-(Cyclohexanecarboxamido)-2-phenylacetic acid | 28172-57-8 | 90% | Cyclohexane ring introduces steric hindrance affecting activity. |
These comparisons highlight how slight variations in structure can lead to significant differences in biological activity and chemical properties.